5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that incorporates multiple functional groups, including a thiazole ring, a coumarin moiety, and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-inflammatory and antimicrobial effects , suggesting that the compound may interact with targets involved in these biological processes.
Mode of Action
It is known that similar compounds can inhibit the denaturation of proteins , which is a crucial step in many biological processes, including inflammation and microbial growth.
Biochemical Pathways
It is known that similar compounds can affect a wide range of biological activities, including antitumor , anti-HIV , antibacterial and antifungal , anti-inflammatory , and antioxidant effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds can have good oral bioavailability and high potency , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
It is known that similar compounds can exhibit superior anti-inflammatory activity compared to standard treatments , suggesting that this compound may also have potent anti-inflammatory effects.
Action Environment
It is known that similar compounds can have increased potency and improved solubility when chlorine atoms are used as metabolically more stable isosteres, replacing hydrogen atoms . This suggests that the presence of a chlorine atom in this compound may enhance its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the synthesized coumarin and thiazole intermediates with a thiophene-2-carboxamide derivative under appropriate conditions, such as using coupling agents like N,N’-carbonyldiimidazole (CDI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, potentially converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly the thiophene and coumarin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antithrombotic agent due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade.
Biological Studies: It has shown antibacterial, antifungal, and anti-inflammatory activities, making it a candidate for developing new therapeutic agents.
Chemical Research: The compound’s unique structure allows it to serve as a model for studying the interactions between different functional groups and their effects on biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a coumarin moiety, a thiazole ring, and a thiophene ring, which imparts a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQBKLBZTOSBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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